2-Propenoic acid, 4-[(4-hydroxyphenyl)sulfonyl]phenyl ester
Overview
Description
2-Propenoic acid, 4-[(4-hydroxyphenyl)sulfonyl]phenyl ester is an organic compound with the molecular formula C15H12O5S and a molecular weight of 304.32 g/mol . . It is characterized by the presence of a propenoic acid moiety esterified with a phenyl group that is substituted with a sulfonyl group and a hydroxy group. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 4-[(4-hydroxyphenyl)sulfonyl]phenyl ester typically involves the esterification of 4-[(4-hydroxyphenyl)sulfonyl]phenol with propenoic acid. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization or chromatography is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 4-[(4-hydroxyphenyl)sulfonyl]phenyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl esters.
Scientific Research Applications
2-Propenoic acid, 4-[(4-hydroxyphenyl)sulfonyl]phenyl ester has diverse applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create specialty polymers with unique properties.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 4-[(4-hydroxyphenyl)sulfonyl]phenyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active phenol and propenoic acid moieties. The sulfonyl group can participate in electrophilic aromatic substitution reactions, while the hydroxy group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester: Similar structure but with a methyl ester group instead of a phenyl ester group.
4-Hydroxyphenylacetic acid: Contains a hydroxyphenyl group but lacks the propenoic acid moiety.
Uniqueness
2-Propenoic acid, 4-[(4-hydroxyphenyl)sulfonyl]phenyl ester is unique due to the presence of both sulfonyl and hydroxy groups on the phenyl ring, which imparts distinct reactivity and functional properties. This combination of functional groups makes it a versatile compound for various chemical and biological applications.
Properties
IUPAC Name |
[4-(4-hydroxyphenyl)sulfonylphenyl] prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5S/c1-2-15(17)20-12-5-9-14(10-6-12)21(18,19)13-7-3-11(16)4-8-13/h2-10,16H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLPHDDLZMCMNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634121 | |
Record name | 4-(4-Hydroxybenzene-1-sulfonyl)phenyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112250-58-5 | |
Record name | 4-(4-Hydroxybenzene-1-sulfonyl)phenyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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